molecular formula C11H13NO2 B1580763 4-Benzylmorpholin-2-one CAS No. 5453-99-6

4-Benzylmorpholin-2-one

Cat. No.: B1580763
CAS No.: 5453-99-6
M. Wt: 191.23 g/mol
InChI Key: QFURGBUPRUOUDM-UHFFFAOYSA-N
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Description

4-Benzylmorpholin-2-one, also known as BAM, is a heterocyclic organic compound with the chemical formula C11H13NO2 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of morpholines, including this compound, has been a subject of significant research. Generally, 1,2-amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of this compound consists of a morpholine ring attached to a benzyl group . The molecular weight of the compound is 191.23 g/mol . The InChI code for the compound is 1S/C11H13NO2/c13-11-9-12 (6-7-14-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 .


Physical and Chemical Properties Analysis

This compound is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . The molecular weight of the compound is 191.23 g/mol . The InChI code for the compound is 1S/C11H13NO2/c13-11-9-12 (6-7-14-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 .

Scientific Research Applications

Medicinal Chemistry Applications

4-Benzylmorpholin-2-one derivatives are explored in medicinal chemistry for their potential as therapeutic agents. Research has demonstrated their efficacy as G-protein-coupled receptor antagonists, enzyme inhibitors, and anticancer agents. For example, palladacycle complexes of 1,4-benzodiazepin-2-ones, which share a structural similarity to this compound, have shown promising results as anticancer agents (Spencer, Rathnam, & Chowdhry, 2010).

Chemical Synthesis and Properties

The synthesis and investigation of this compound derivatives reveal their diverse physicochemical properties and potential industrial applications. Studies on 4-benzyl-4-methylmorpholinium salts, for instance, have explored their applications as morpholinium ionic liquids with various anions. These ionic liquids have been characterized for their physicochemical properties, moderate to low toxicity, and potential as biomass solvents (Pernak et al., 2011).

Antitumor Properties

The exploration of benzomorpholine derivatives, such as this compound, extends to the development of novel antitumor agents. Certain derivatives have been identified for their selective and potent antitumor properties, with studies focusing on their mechanism of action, biotransformation by cytochrome P450 enzymes, and potential as amino acid prodrugs to improve solubility and bioavailability for clinical evaluation (Bradshaw et al., 2002).

Corrosion Inhibition

Research into this compound derivatives also includes their application as corrosion inhibitors. The effectiveness of these compounds in protecting metals in corrosive environments, such as acidic solutions, highlights their potential industrial significance. The study of their inhibition mechanisms, adsorption behaviors, and the impact on metal surfaces contributes to a better understanding of how these compounds can be utilized to prevent corrosion (Singh & Quraishi, 2016).

Safety and Hazards

The safety information for 4-Benzylmorpholin-2-one includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Properties

IUPAC Name

4-benzylmorpholin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11-9-12(6-7-14-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFURGBUPRUOUDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)CN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80280848
Record name 4-benzylmorpholin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5453-99-6
Record name 5453-99-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-benzylmorpholin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of Compound 2 (355.8 mg, 2.353 mmol) and K2CO3 (565 mg, 4.09 mmol) in anhydrous CHCl3 (12 mL) at 0° C. was dropwise added Benzyl-2-bromoacetate (540 mg, 2.36 mmol) over 0.5 h. The reaction mixture was gradually warmed to room temperature and stirred for 36 h. The resulting reaction mixture was filtered while washing with CH2Cl2, and the filtrate was concentrated to give Compound 3. 1H NMR (CDCl3) δ 2.7 (t, 2H), 3.3 (s, 2H), 3.6 (s, 2H) 4.4 (t, 2H), 7.2-7.4 (m, 5H); 13C NMR (CDCl3) δ 48.49, 55.64, 61.59, 68.69, 127.67, 128.48, 128.87, 136.04, 167.37. HRMS (Positive ion FAB) Calcd for C11H13NO2 [M+H]+ m/z 192.0900. Found: [M+H]+ m/z 192.1032.
Quantity
355.8 mg
Type
reactant
Reaction Step One
Name
Quantity
565 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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